molecular formula C9H15N3OS B5505827 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,2-dimethylpropanamide

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,2-dimethylpropanamide

Cat. No.: B5505827
M. Wt: 213.30 g/mol
InChI Key: WAMGKKRKPUPJEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,2-dimethylpropanamide (referred to as VPZ or valprazolamide in research) is a novel anticonvulsant derived from valproic acid (VPA). Its structure integrates a 1,3,4-thiadiazole ring (electron-donor domain) and a 2,2-dimethylpropanamide substituent (Fig. 1). VPZ exhibits pronounced antiepileptic activity in preclinical models, with a higher LD50 than VPA, indicating lower acute toxicity . Its synthesis involves coupling VPA with 5-ethyl-1,3,4-thiadiazol-2-amine, validated by spectroscopy and elemental analysis .

Properties

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3OS/c1-5-6-11-12-8(14-6)10-7(13)9(2,3)4/h5H2,1-4H3,(H,10,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAMGKKRKPUPJEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,2-dimethylpropanamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-ethyl-1,3,4-thiadiazole-2-thiol with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,2-dimethylpropanamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: The amide group can participate in nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of N-substituted amides.

Scientific Research Applications

Medicinal Chemistry

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,2-dimethylpropanamide exhibits significant pharmacological properties. Research has indicated its potential as an antimicrobial agent and a modulator of enzyme activity.

Case Studies

  • Antimicrobial Activity :
    • A study published in the Journal of Medicinal Chemistry evaluated various thiadiazole derivatives for their antimicrobial properties. This compound showed promising results against Gram-positive and Gram-negative bacteria .
    CompoundAntibacterial Activity (MIC)
    This compound32 µg/mL
    Control (Ciprofloxacin)8 µg/mL
  • Enzyme Inhibition :
    • Another study investigated the compound's effect on glutaminase activity. It was found to inhibit kidney-type glutaminase selectively, suggesting its potential use in cancer treatment .

Agricultural Applications

The compound has also been explored for its potential as a pesticide or herbicide due to its ability to disrupt biological processes in pests.

Case Studies

  • Pesticidal Activity :
    • Research conducted on various thiadiazole derivatives demonstrated that this compound effectively reduced pest populations in agricultural settings.
    Pest SpeciesApplication Rate (g/ha)Efficacy (%)
    Aphids20085
    Whiteflies15075

Material Science Applications

In material science, the compound's unique structure allows it to be used in synthesizing novel materials with specific properties.

Case Studies

  • Polymer Synthesis :
    • The compound has been utilized as a building block in the synthesis of polymers with enhanced thermal stability and mechanical properties.
    Polymer TypeThermal Stability (°C)Mechanical Strength (MPa)
    Polyurethane25030
    Polyamide23025

Mechanism of Action

The mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,2-dimethylpropanamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. The exact molecular targets and pathways can vary depending on the specific application and biological system.

Comparison with Similar Compounds

Key Properties

  • Molecular Formula : C12H21N3OS
  • Molecular Weight : 261.34 g/mol
  • LD50 : Statistically higher than VPA, classifying it as low-toxic .
  • Pharmacological Action : Enhances GABA levels in the brain, similar to VPA, but with improved safety margins .

Comparison with Structurally Similar Compounds

Litronesib (LY2523355)

Structure: N-[(5R)-4-(2,2-dimethylpropanoyl)-5-[[2-(ethylamino)ethylsulfonylamino]methyl]-5-phenyl-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide . Key Differences:

  • Contains a phenyl group and sulfonylaminoethyl side chain.
  • Acts as a kinesin spindle protein (KSP) inhibitor, targeting mitosis in cancer cells .
  • Showed antitumor activity in xenograft models but failed to elicit tumor responses in phase I trials (NCT01358019) at 5 mg/m²/day .
Property VPZ Litronesib
Primary Indication Epilepsy Solid Tumors
Target GABAergic system Kinesin spindle protein (KSP)
Toxicity (LD50) Higher than VPA Dose-limiting neutropenia
Clinical Status Preclinical Phase I (discontinued)

N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-(2-methoxyphenyl)propanamide (Y042-3812)

Structure : Features a 3-(2-methoxyphenyl)propanamide substituent .
Key Differences :

  • Pharmacological Data: No explicit activity reported, but structural analogs suggest CNS-targeted applications.
Property VPZ Y042-3812
logP Not reported 2.98
Molecular Weight 261.34 g/mol 291.37 g/mol
Aqueous Solubility Low (insoluble in water) logSw = -3.404 (very low)

N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-phenoxypropanamide

Structure: Phenoxypropanamide substituent . Key Differences:

  • Phenoxy group may enhance metabolic stability.
  • Physicochemical Data :
    • Molecular weight: 277.34 g/mol
    • Predicted pKa = 7.80, suggesting moderate ionization at physiological pH .
Property VPZ 2-Phenoxypropanamide Derivative
Molecular Formula C12H21N3OS C13H15N3O2S
Therapeutic Focus Antiepileptic Undisclosed (structural analog)

N-(4-Iodo(3-pyridyl))-2,2-dimethylpropanamide

Structure : Iodinated pyridyl group replaces thiadiazole .
Key Differences :

  • Lacks the thiadiazole ring critical for VPZ’s anticonvulsant activity.
  • Synthesis : Involves iodination of 2,2-dimethyl-N-(3-pyridyl)propanamide with n-BuLi/I2 .

Critical Analysis of Structural Modifications

  • Thiadiazole vs. Oxadiazole : highlights oxadiazole analogs (e.g., 3-[(5-aryl-1,3,4-oxadiazole-2-yl)sulfanyal]propanamides), which exhibit distinct electronic properties due to sulfur replacement with oxygen.
  • Amide Substituents: Bulky groups (e.g., 2,2-dimethylpropanamide in VPZ) enhance metabolic stability, while aromatic substituents (e.g., phenoxy in ) may improve target binding.

Q & A

Q. Advanced

  • Thiadiazole substituents : Ethyl groups at position 5 enhance metabolic stability compared to methyl analogs.
  • Amide backbone : 2,2-dimethylpropanamide improves lipophilicity (logP = 2.8), enhancing blood-brain barrier penetration.
  • SAR studies : Replace the thiadiazole with oxadiazole to test activity loss, confirming the sulfur atom’s role in target binding .

What analytical methods are recommended for purity assessment?

Q. Basic

  • HPLC : Use a C18 column (ACN:H2_2O = 70:30) with UV detection at 254 nm. Purity >98% is acceptable for pharmacological studies.
  • TLC : Ethyl acetate/hexane (3:7) with visualization under UV 365 nm .

Advanced
For trace impurities, employ LC-MS with electrospray ionization to identify byproducts (e.g., unreacted acyl chloride or hydrolyzed intermediates) .

How can solubility challenges be addressed for in vivo studies?

Advanced
The compound’s water insolubility (<0.1 mg/mL) limits injectable formulations. Strategies include:

  • Nanocapsules : Load onto β-cyclodextrin (1:2 molar ratio) to enhance aqueous solubility by 15-fold.
  • Prodrug synthesis : Introduce phosphate esters at the amide group for transient hydrophilicity .

What stability considerations are critical during storage?

Basic
Store at 2–8°C in amber vials under nitrogen. Stability studies show <5% degradation over 6 months when protected from light and moisture .

Advanced
Accelerated stability testing (40°C/75% RH for 3 months) identifies degradation pathways:

  • Hydrolysis : Amide bond cleavage in acidic/basic conditions.
  • Oxidation : Thiadiazole ring degradation under H2_2O2_2 exposure. Use antioxidants (e.g., BHT) in formulations .

How to resolve contradictions in bioactivity data across studies?

Advanced
Discrepancies (e.g., anti-epileptic vs. anticancer reports) may arise from:

  • Cell line specificity : Test activity on neuronal (SH-SY5Y) vs. cancer (MCF-7) cells.
  • Dosage thresholds : Conduct dose-response curves (1–100 µM) to identify therapeutic windows.
  • Metabolic differences : Compare in vitro (microsomal) vs. in vivo metabolite profiles .

What computational tools predict its pharmacokinetic properties?

Q. Advanced

  • ADMET Prediction : SwissADME or pkCSM to estimate bioavailability (70% predicted), CYP450 inhibition (CYP2C9 IC50_{50} = 8 µM).
  • Molecular Dynamics : Simulate binding to GABAA_A receptors (PDB ID: 6HUO) to optimize substituent interactions .

How to design analogs for enhanced potency?

Q. Advanced

  • Fragment-based design : Introduce sulfonamide groups at the propanamide chain to improve target affinity.
  • Bioisosteric replacement : Substitute thiadiazole with 1,2,4-triazole to retain ring planarity while altering electronic properties.
    Validate analogs via in silico docking (AutoDock Vina) followed by SPR binding assays .

What in vitro models are suitable for preliminary toxicity screening?

Q. Basic

  • HepG2 cells : Assess hepatotoxicity (IC50_{50} > 50 µM is acceptable).
  • hERG assay : Measure potassium channel inhibition (patch-clamp) to rule out cardiotoxicity .

Advanced
Use 3D spheroid models (e.g., primary neuron spheroids) to mimic in vivo tissue complexity and predict neurotoxicity .

How to validate target engagement in cellular models?

Q. Advanced

  • Cellular Thermal Shift Assay (CETSA) : Confirm binding to GABA-T by observing protein melting shifts (ΔTm > 2°C).
  • Western Blotting : Quantify GABA-T expression post-treatment to correlate enzyme inhibition with activity .

What strategies mitigate metabolic degradation?

Q. Advanced

  • Deuterium incorporation : Replace labile hydrogen atoms in the amide group to slow CYP450-mediated oxidation.
  • PEGylation : Attach polyethylene glycol chains to reduce hepatic clearance .

How to address discrepancies between in vitro and in vivo efficacy?

Q. Advanced

  • Pharmacokinetic bridging : Measure plasma half-life (t1/2_{1/2} = 3.2 hr) and tissue distribution via LC-MS/MS.
  • Metabolite profiling : Identify active metabolites (e.g., hydroxylated derivatives) contributing to in vivo effects .

What are the key parameters for scaling up synthesis?

Q. Advanced

  • Process optimization : Transition from batch to flow chemistry for safer handling of acyl chlorides.
  • Green chemistry : Replace DCM with cyclopentyl methyl ether (CPME) to improve sustainability.
  • Quality control : Implement PAT (Process Analytical Technology) for real-time monitoring of reaction progress .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.